N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide
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Overview
Description
Scientific Research Applications
Role in Orexin-1 Receptor Mechanisms
Research indicates a connection between Orexin (OX) receptors and compulsive food consumption, suggesting that certain compounds acting on these receptors could offer therapeutic strategies for binge eating and possibly other eating disorders with a compulsive component. Specifically, the study by Piccoli et al. (2012) evaluated the effects of selective OX1R and OX2R antagonists, demonstrating that antagonism at OX1R could significantly reduce binge eating for highly palatable food without affecting standard food pellet intake in female rats, underscoring the potential of targeting OX1R mechanisms for treating compulsive eating behaviors (Piccoli et al., 2012).
Dihydrobenzofuran Analogues and Hallucinogenic Properties
Monte et al. (1997) explored dihydrobenzofuran and tetrahydrobenzodifuran functionalities as bioisosteres for the methoxy groups in mescaline, a prototypical hallucinogen. This research aimed to understand the conformational flexibility required for receptor activation by phenethylamine hallucinogens, indicating that compounds must be full agonists at the 5-HT2A receptor subtype for hallucinogenic activity. This study provides insight into the structural requirements for activity at serotonin receptors, which could guide the development of new therapeutics or research tools (Monte et al., 1997).
Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a methodology applicable to the synthesis of both anthranilic acid derivatives and oxalamides. This method provides a new, operationally simple, and high-yielding formula for synthesizing complex molecules, demonstrating the versatility and potential of oxalamides in chemical synthesis (Mamedov et al., 2016).
Enzymatic and Physicochemical Properties
Further research into the physicochemical properties and biological activities of compounds related to N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide could provide insights into their potential applications in medicinal chemistry and biochemistry. Studies like those of Yamazoe et al. (2004), which investigate the degradation of polycyclic aromatic hydrocarbons by newly isolated strains capable of utilizing dibenzofuran and related compounds, highlight the environmental and biotechnological relevance of these molecules (Yamazoe et al., 2004).
Future Directions
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(2,4-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-26-14-4-5-15(18(10-14)27-2)22-20(25)19(24)21-11-16(23)12-3-6-17-13(9-12)7-8-28-17/h3-6,9-10,16,23H,7-8,11H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVBHSMTIBJFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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